Cas no 61903-15-9 (1-(1,4-diazepan-1-yl)-2-methylpropan-1-one)

1-(1,4-diazepan-1-yl)-2-methylpropan-1-one 化学的及び物理的性質
名前と識別子
-
- 1H-1,4-Diazepine, hexahydro-1-(2-methyl-1-oxopropyl)-
- 1-(1,4-diazepan-1-yl)-2-methylpropan-1-one
- MFCD09045730
- 61903-15-9
- AKOS000129643
- DTXSID40588236
- Z239093084
- EN300-67272
- SCHEMBL10157078
-
- MDL: MFCD09045730
- インチ: InChI=1S/C9H18N2O/c1-8(2)9(12)11-6-3-4-10-5-7-11/h8,10H,3-7H2,1-2H3
- InChIKey: ZHQHWBADDPLOQE-UHFFFAOYSA-N
- ほほえんだ: CC(C)C(=O)N1CCCNCC1
計算された属性
- せいみつぶんしりょう: 170.14204
- どういたいしつりょう: 170.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- PSA: 32.34
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM389291-5g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95%+ | 5g |
$*** | 2023-05-30 | |
Enamine | EN300-67272-1.0g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95.0% | 1.0g |
$314.0 | 2025-02-20 | |
Enamine | EN300-67272-0.5g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15686-5G |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95% | 5g |
¥ 4,507.00 | 2023-03-19 | |
TRC | D423430-50mg |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 50mg |
$ 70.00 | 2022-06-05 | ||
Enamine | EN300-67272-2.5g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95.0% | 2.5g |
$614.0 | 2025-02-20 | |
1PlusChem | 1P00JVW0-50mg |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95% | 50mg |
$118.00 | 2025-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15686-5g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95% | 5g |
¥4918.0 | 2024-04-18 | |
Aaron | AR00JW4C-2.5g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95% | 2.5g |
$870.00 | 2025-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15686-1g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95% | 1g |
¥1606.0 | 2024-04-18 |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one 関連文献
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
1-(1,4-diazepan-1-yl)-2-methylpropan-1-oneに関する追加情報
Introduction to 1-(1,4-diazepan-1-yl)-2-methylpropan-1-one (CAS No: 61903-15-9)
The compound 1-(1,4-diazepan-1-yl)-2-methylpropan-1-one, identified by the CAS number 61903-15-9, is a significant molecule in the realm of pharmaceutical chemistry and medicinal research. Its unique structural features, combining a diazepane moiety with an isobutyl ketone group, make it a compound of considerable interest for its potential biological activities and synthetic utility.
Structurally, the presence of the diazepane ring system imparts a certain rigidity and specific steric constraints to the molecule, which can be exploited in designing molecules with targeted interactions. The isobutyl ketone component introduces a hydrophobic region that can influence solubility and metabolic stability. This combination suggests that the compound may exhibit properties suitable for various pharmacological applications, particularly in the modulation of central nervous system (CNS) receptors and enzymes.
In recent years, there has been growing interest in heterocyclic compounds containing the diazepane scaffold due to their potential as scaffolds for drug discovery. The diazepane ring is structurally related to benzodiazepines but possesses distinct pharmacokinetic and pharmacodynamic profiles, making it an attractive alternative for developing novel therapeutics. The substitution pattern in 1-(1,4-diazepan-1-yl)-2-methylpropan-1-one may confer unique binding affinities to specific targets, such as GABA receptors or enzymes involved in neurotransmitter metabolism.
One of the most compelling aspects of this compound is its potential role as a precursor or intermediate in the synthesis of more complex pharmacologically active molecules. The flexibility of the isobutyl ketone group allows for further functionalization, enabling chemists to explore diverse chemical space. This adaptability is particularly valuable in medicinal chemistry where rapid iteration and optimization are essential for identifying lead compounds.
Recent studies have begun to explore the biological activity of derivatives of diazepane-based compounds. For instance, modifications at the nitrogen atoms or the side chain can significantly alter the pharmacological profile. The methyl group in 1-(1,4-diazepan-1-yl)-2-methylpropan-1-one may serve as a handle for further derivatization, allowing researchers to fine-tune properties such as lipophilicity, metabolic stability, and target specificity.
The compound's potential relevance extends beyond CNS applications. Its structural motif suggests that it might interact with other biological targets, including enzymes involved in inflammation or metabolic pathways. Investigating these interactions could open up new avenues for therapeutic intervention in conditions such as neurodegenerative diseases or metabolic disorders.
From a synthetic chemistry perspective, 1-(1,4-diazepan-1-yl)-2-methylpropan-1-one represents an interesting challenge due to its fused ring system and functional groups. Advances in synthetic methodologies have enabled more efficient and scalable routes to complex heterocycles like this one. Techniques such as transition-metal-catalyzed coupling reactions or intramolecular cyclizations may be employed to construct the core structure with high precision.
The development of novel pharmaceuticals relies heavily on access to high-quality starting materials and intermediates like CAS No: 61903-15-9. Its availability ensures that researchers can conduct experiments without delays, accelerating the discovery process. As computational chemistry tools become more sophisticated, virtual screening approaches can be used to predict potential bioactivities of molecules like this one before experimental validation.
In conclusion,1-(1,4-diazepan-1-yl)-2-methylpropan-1-one (CAS No: 61903-15-9) is a promising compound with a unique structural framework that positions it as a valuable tool in pharmaceutical research. Its potential applications span multiple therapeutic areas, and its synthetic accessibility makes it an attractive candidate for further investigation. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in shaping future treatments.
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